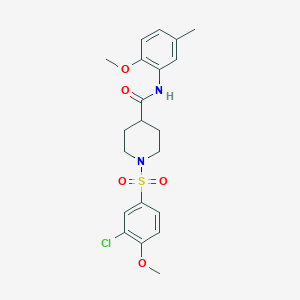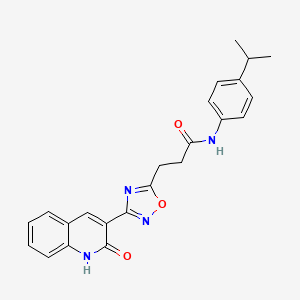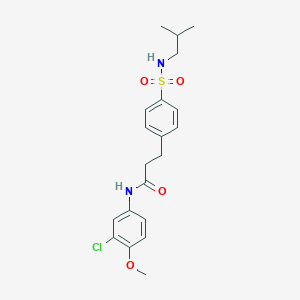
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
作用机制
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of HDACs, which leads to an increase in acetylation of histones and other proteins. This increase in acetylation can lead to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as cyclin-dependent kinases, which are also involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on other physiological processes. It has been shown to have anti-inflammatory effects, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease.
实验室实验的优点和局限性
One of the advantages of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, like many small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome some of the limitations of this compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors. Finally, there is potential for the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
合成方法
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 4-(N-isobutylsulfamoyl)phenylboronic acid, followed by a coupling reaction with 3-bromopropionyl chloride. The crude product can then be purified using column chromatography to obtain the final product.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising candidates for cancer therapy.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14(2)13-22-28(25,26)17-8-4-15(5-9-17)6-11-20(24)23-16-7-10-19(27-3)18(21)12-16/h4-5,7-10,12,14,22H,6,11,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOPMFYJXHKODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
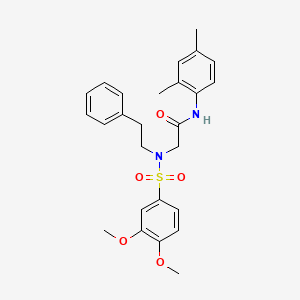
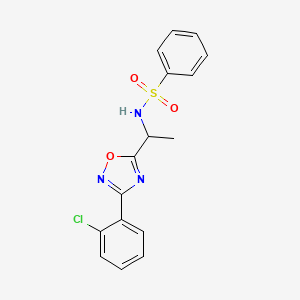
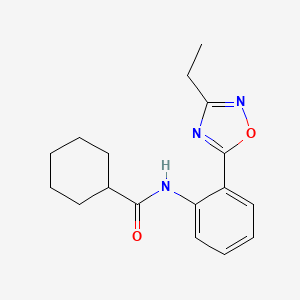



![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)

![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
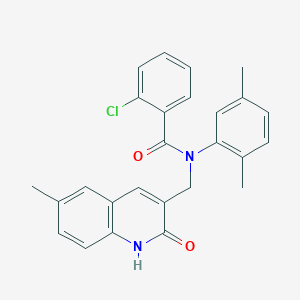
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
